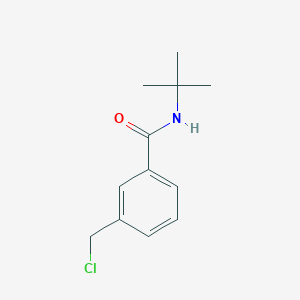

N-tert-butyl-3-(chloromethyl)benzamide

Description

N-tert-butyl-3-(chloromethyl)benzamide: is an organic compound with the molecular formula C12H16ClNO. It is a benzamide derivative characterized by the presence of a tert-butyl group and a chloromethyl group attached to the benzene ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity .

Properties

IUPAC Name |

N-tert-butyl-3-(chloromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c1-12(2,3)14-11(15)10-6-4-5-9(7-10)8-13/h4-7H,8H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZLCZZPCGHYUOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=CC(=C1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-3-(chloromethyl)benzamide typically involves the reaction of 3-(chloromethyl)benzoic acid with tert-butylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond .

Industrial Production Methods: While specific industrial production methods for N-tert-butyl-3-(chloromethyl)benzamide are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: N-tert-butyl-3-(chloromethyl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products: The major products formed from these reactions depend on the specific nucleophile or oxidizing agent used. For example, substitution with an amine can yield a secondary amine derivative, while oxidation may lead to the formation of a carboxylic acid .

Scientific Research Applications

Anticancer Activity

N-tert-butyl-3-(chloromethyl)benzamide serves as an important intermediate in the synthesis of anticancer agents. Research indicates that derivatives of this compound exhibit cytotoxic effects against various human tumor cell lines. For instance, the compound's structural analogs have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells .

Table 1: Cytotoxicity of N-tert-butyl-3-(chloromethyl)benzamide Derivatives

| Compound Derivative | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | XF-498 | 15.2 | |

| Compound B | MCF-7 | 12.5 | |

| Compound C | A549 | 8.9 |

Enzyme Inhibition

This compound has also been evaluated for its inhibitory activity against key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE) and β-secretase (BACE1). Studies show that certain derivatives exhibit promising inhibitory effects, which could lead to the development of therapeutic agents for conditions like Alzheimer's disease .

Table 2: Enzyme Inhibition Data for N-tert-butyl-3-(chloromethyl)benzamide Derivatives

| Compound Derivative | Enzyme Target | IC50 (µM) | Reference |

|---|---|---|---|

| Compound D | AChE | 1.57 | |

| Compound E | BACE1 | 9.01 | |

| Compound F | AChE | 2.49 |

Organic Synthesis

N-tert-butyl-3-(chloromethyl)benzamide is utilized as a versatile building block in organic synthesis, particularly in the formation of complex molecules through chlorination reactions. The compound enables site-selective chlorination, which is crucial for synthesizing various functionalized aromatic compounds .

Case Study: Site-selective Chlorination Using N-tert-butyl-3-(chloromethyl)benzamide

In a recent study, researchers employed N-tert-butyl-3-(chloromethyl)benzamide to achieve selective chlorination at aliphatic sites under visible light photolysis conditions, demonstrating its utility in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of N-tert-butyl-3-(chloromethyl)benzamide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The tert-butyl group may influence the compound’s hydrophobicity and steric properties, affecting its overall reactivity and interactions .

Comparison with Similar Compounds

N-tert-butylbenzamide: Lacks the chloromethyl group, resulting in different reactivity and applications.

3-(chloromethyl)benzamide: Lacks the tert-butyl group, affecting its steric and electronic properties.

Uniqueness: N-tert-butyl-3-(chloromethyl)benzamide is unique due to the presence of both the tert-butyl and chloromethyl groups, which confer distinct reactivity and potential for diverse applications in chemical synthesis and research .

Biological Activity

N-tert-butyl-3-(chloromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and enzyme inhibition contexts. This article explores its biological activity based on diverse research findings, including case studies, structure-activity relationships (SAR), and relevant data tables.

Chemical Structure and Synthesis

N-tert-butyl-3-(chloromethyl)benzamide belongs to the class of benzamides, which are known for their diverse biological properties. The synthesis typically involves the alkylation of benzamide derivatives with chloromethyl groups, enhancing their reactivity and potential biological interactions. The tert-butyl group contributes to the lipophilicity of the compound, which is crucial for its biological activity.

Biological Activity Overview

-

Antimicrobial Activity :

- Benzamides, including N-tert-butyl-3-(chloromethyl)benzamide, have shown promising activity against various bacterial strains. For instance, studies indicate that certain benzamide derivatives inhibit the essential bacterial protein FtsZ, which is critical for bacterial cell division .

- The compound's structure allows it to interact effectively with bacterial membranes and enzymes, leading to cell death.

-

Enzyme Inhibition :

- Recent research has highlighted the potential of benzamide derivatives as inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), both of which are important targets in Alzheimer's disease treatment .

- N-tert-butyl-3-(chloromethyl)benzamide's inhibitory effects can be attributed to its ability to bind to the active sites of these enzymes, thereby blocking their activity.

Study on Antimicrobial Effects

A study evaluated the antimicrobial efficacy of various benzamide derivatives against Staphylococcus aureus. N-tert-butyl-3-(chloromethyl)benzamide exhibited significant inhibitory effects, with a minimum inhibitory concentration (MIC) determined through broth microdilution assays. Results indicated that at concentrations above 64 µg/mL, the compound showed no cytotoxicity against human cell lines while effectively inhibiting bacterial growth .

Enzyme Inhibition Research

In vitro studies assessed the inhibitory potential of N-tert-butyl-3-(chloromethyl)benzamide against AChE and BACE1. The compound demonstrated an IC50 value comparable to established inhibitors like donepezil, indicating its potential as a therapeutic agent for neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of N-tert-butyl-3-(chloromethyl)benzamide can be explained through SAR studies that highlight the importance of substituents on the benzene ring:

- Chloromethyl Group : Enhances reactivity and interaction with target proteins.

- Tert-butyl Group : Increases lipophilicity, improving membrane permeability.

- Positioning of Functional Groups : Variations in the position of substituents can significantly affect binding affinity and selectivity towards specific enzymes or bacterial targets.

Table 1: Biological Activity Against Bacterial Strains

| Compound | MIC (µg/mL) | Cytotoxicity (A549 Cells) |

|---|---|---|

| N-tert-butyl-3-(chloromethyl)benzamide | 64 | Non-toxic at 64 µg/mL |

| Control Compound (e.g., α-Hemolysin) | 32 | Toxic |

Table 2: Enzyme Inhibition Data

| Compound | AChE IC50 (µM) | BACE1 IC50 (µM) |

|---|---|---|

| N-tert-butyl-3-(chloromethyl)benzamide | 2.49 | 9.01 |

| Donepezil | 0.046 | Not applicable |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.